Cas no 85123-61-1 (1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one)

1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Cyclopentapyrimidin-2-one, 1,3,4,5,6,7-hexahydro-1-(phenylmethyl)-4-thioxo- (9CI)
- 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one
-
- インチ: 1S/C14H14N2OS/c17-14-15-13(18)11-7-4-8-12(11)16(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,17,18)
- InChIKey: VVSMJPAZPVICMT-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(=S)C2CCCC=2N1CC1=CC=CC=C1
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2882-0023-25mg |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
Life Chemicals | F2882-0023-5mg |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
Enamine | EN300-345837-2.5g |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 2.5g |
$1360.0 | 2023-02-22 | ||
Life Chemicals | F2882-0023-10μmol |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
Life Chemicals | F2882-0023-3mg |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
Life Chemicals | F2882-0023-2mg |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
Enamine | EN300-345837-5.0g |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 5.0g |
$1723.0 | 2023-02-22 | ||
Life Chemicals | F2882-0023-20μmol |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
Life Chemicals | F2882-0023-20mg |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 90%+ | 20mg |
$99.0 | 2023-04-30 | |
Enamine | EN300-345837-10.0g |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
85123-61-1 | 10.0g |
$2166.0 | 2023-02-22 |
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-oneに関する追加情報
Introduction to 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one (CAS No. 85123-61-1)
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the class of cyclopentadpyrimidinones, which are known for their diverse pharmacological properties and applications in drug discovery. The presence of a benzyl group and a sulfanylidene moiety in its structure contributes to its distinct chemical reactivity and biological profile.
The chemical structure of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one (CAS No. 85123-61-1) consists of a cyclopentadiene ring fused with a pyrimidine core, functionalized with a sulfanylidene group at the 4-position and a benzyl group at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a promising candidate for further exploration in medicinal chemistry. The sulfanylidene group is particularly noteworthy as it can participate in various coordination interactions with biological targets, while the benzyl moiety enhances lipophilicity and metabolic stability.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one has been studied for its possible role in modulating biological pathways associated with inflammation, cancer metabolism, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes and receptors involved in these pathological processes.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The sulfanylidene group can act as a scaffold for binding to metal ions or forming coordination complexes with proteins, while the benzyl group can engage in hydrophobic interactions or π-stacking with aromatic residues in biological macromolecules. These features make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. Molecular docking studies have been performed using 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one to identify potential binding pockets in target proteins associated with various diseases. These simulations have revealed promising interactions with enzymes such as kinases and phosphodiesterases (PDEs), which are key regulators of cellular signaling pathways.
The synthesis of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentadiene-pyrimidine core requires careful selection of reaction conditions to ensure high yield and purity. Additionally,the introduction of the sulfanylidene and benzyl groups demands precise control over reaction parameters to avoid unwanted side products. Despite these challenges,recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis.
In vitro pharmacological evaluations have provided insights into the biological activity of this compound. Initial experiments indicate that it may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore,preliminary cytotoxicity assays suggest that it may exhibit selective toxicity toward certain cancer cell lines,making it a potential candidate for further development as an anticancer agent.
The pharmacokinetic profile of 1-benzyl-4-sulfanylidene-1 H , 2 H , 3 H , 4 H , 5 H , 6 H , 7 H - cyclopentadpyrimidin - 2 - one is also an important consideration for its potential therapeutic applications。 Studies have shown that this compound exhibits moderate solubility in both water and organic solvents,which could facilitate its formulation into various dosage forms。 Additionally, preliminary metabolic stability studies suggest that it may be susceptible to degradation by certain cytochrome P450 enzymes,which could influence its bioavailability。
Future research directions include optimizing synthetic routes to improve yield and scalability,as well as conducting more comprehensive pharmacological studies to elucidate its mechanism of action。 Additionally,investigations into its pharmacokinetic properties will be crucial for understanding how it behaves within the body and determining appropriate dosing regimens。
The development of novel heterocyclic compounds like 1-benzyl - 4 - sulfanylidene - 1 H , 2 H , 3 H , 4 H , 5 H , 6 H , 7 H - cyclopentadpyrimidin - 2 - one represents an exciting frontier in medicinal chemistry。 With continued research and innovation,this compound has the potential to contribute significantly to the treatment of various diseases,providing new hope for patients worldwide。
85123-61-1 (1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one) 関連製品
- 1248371-52-9((3-(hydroxymethyl)pyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)
- 2680725-50-0(3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid)
- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)
- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 178249-41-7(Orphanin FQ (1-11))
- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
- 1157775-40-0(1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)
- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)



